CPA Inhibition: Ethyl-Methyl vs. Dimethyl Potency
In a head-to-head enzyme inhibition study using bovine pancreatic carboxypeptidase A (CPA) under identical assay conditions (0.1 M Tris-HCl, pH 7.5, 0.1 mM ZnCl₂, 25 °C), racemic 2-ethyl-2-methylsuccinic acid (MESA) inhibited CPA with a Ki of 0.11 ± 0.01 μM, representing a 15.5-fold improvement over its closest gem-dialkyl congener, 2,2-dimethylsuccinic acid (Ki = 1.7 ± 0.2 μM) . The potency gain upon replacing one methyl with an ethyl group is attributed to enhanced hydrophobic packing of the ethyl moiety within the CPA S1′ pocket, as revealed by the 2.0 Å X-ray co-crystal structure . Mono-substituted derivatives are dramatically weaker: 2-methylsuccinic acid (monomethyl) shows Ki = 270 ± 40 μM (2,455-fold weaker than MESA), and unsubstituted succinic acid has Ki = 4,000 ± 800 μM (36,000-fold weaker) .
| Evidence Dimension | Inhibition constant (Ki) against carboxypeptidase A (CPA) |
|---|---|
| Target Compound Data | Ki = 0.11 ± 0.01 μM (racemic MESA, 2-ethyl-2-methylsuccinic acid) |
| Comparator Or Baseline | 2,2-Dimethylsuccinic acid: Ki = 1.7 ± 0.2 μM; 2-Methylsuccinic acid (monomethyl): Ki = 270 ± 40 μM; Succinic acid (unsubstituted): Ki = 4,000 ± 800 μM |
| Quantified Difference | MESA is 15.5-fold more potent than gem-dimethyl; 2,455-fold more potent than monomethyl; ~36,000-fold more potent than succinic acid |
| Conditions | Bovine pancreatic CPA; 0.1 M Tris-HCl pH 7.5, 0.1 mM ZnCl₂, 0.2 mg/mL BSA, 25 °C; substrate N-(3-[2-furyl]acryloyl)-Phe-Phe (0.04–0.2 mM); Ki determined by Dixon plot analysis |
Why This Matters
For researchers designing CPA inhibition assays or zinc protease probe compounds, the 15.5-fold potency advantage over gem-dimethyl and >2,000-fold advantage over monomethyl means that 2-ethyl-2-methylsuccinic acid achieves functional inhibition at substantially lower concentrations, reducing off-target solvent effects and compound consumption.
- [1] Asante-Appiah E, Seetharaman J, Sicheri F, Yang DS-C, Chan WW-C. gem-Dialkyl Succinic Acids: A Novel Class of Inhibitors for Carboxypeptidases. Biochemistry. 1997;36(29):8710–8715. Table 2 (Inhibition Constants). doi:10.1021/bi970354b View Source
